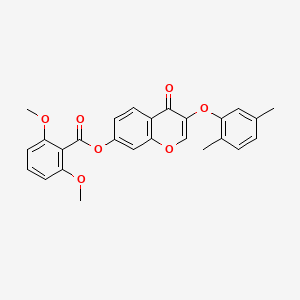![molecular formula C16H25N5O6 B15034358 2-[(2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}-4,6-dinitrophenyl)amino]ethanol](/img/structure/B15034358.png)
2-[(2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}-4,6-dinitrophenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a morpholine ring, nitro groups, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL typically involves multi-step organic synthesis. The process begins with the nitration of a suitable aromatic precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the reduction of the nitro groups to amines and the addition of the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Properties
Molecular Formula |
C16H25N5O6 |
|---|---|
Molecular Weight |
383.40 g/mol |
IUPAC Name |
2-[2-methyl-3-(3-morpholin-4-ylpropylamino)-4,6-dinitroanilino]ethanol |
InChI |
InChI=1S/C16H25N5O6/c1-12-15(17-3-2-5-19-6-9-27-10-7-19)13(20(23)24)11-14(21(25)26)16(12)18-4-8-22/h11,17-18,22H,2-10H2,1H3 |
InChI Key |
HQQBFBSYZIZTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1NCCO)[N+](=O)[O-])[N+](=O)[O-])NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B15034277.png)

![3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034285.png)
![N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15034297.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B15034306.png)
acetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15034312.png)
![Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034318.png)

![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034334.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15034341.png)
![Ethyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15034342.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15034343.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034349.png)
